molecular formula C14H20O2 B14839808 2-Tert-butoxy-3-(cyclopropylmethyl)phenol

2-Tert-butoxy-3-(cyclopropylmethyl)phenol

Cat. No.: B14839808
M. Wt: 220.31 g/mol
InChI Key: MXPBIAHZZIBOGK-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-(cyclopropylmethyl)phenol is an organic compound that features a tert-butoxy group and a cyclopropylmethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of tert-butyl 2,2,2-trichloroacetimidate as a tert-butylation reagent under mild conditions . The cyclopropylmethyl group can be introduced via a cyclopropanation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The tert-butoxy and cyclopropylmethyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Tert-butoxy-3-(cyclopropylmethyl)phenol has several applications in scientific research:

    Biology: The compound may be studied for its biological activity and potential use in drug development.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-(cyclopropylmethyl)phenol involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways would depend on the context of its application, such as its use in drug development or as a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxyphenol: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    3-Cyclopropylmethylphenol: Lacks the tert-butoxy group, which affects its reactivity and solubility.

    2-Tert-butyl-4-methylphenol: Similar in having a tert-butyl group but differs in the position and type of substituents.

Uniqueness

2-Tert-butoxy-3-(cyclopropylmethyl)phenol is unique due to the combination of the tert-butoxy and cyclopropylmethyl groups, which confer distinct steric and electronic properties

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H20O2/c1-14(2,3)16-13-11(9-10-7-8-10)5-4-6-12(13)15/h4-6,10,15H,7-9H2,1-3H3

InChI Key

MXPBIAHZZIBOGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1O)CC2CC2

Origin of Product

United States

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